molecular formula C6H3ClFIZn B1599212 4-Chloro-3-fluorophenylzinc iodide CAS No. 312693-42-8

4-Chloro-3-fluorophenylzinc iodide

Cat. No.: B1599212
CAS No.: 312693-42-8
M. Wt: 321.8 g/mol
InChI Key: HGHUUGDDALXKID-UHFFFAOYSA-M
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Description

4-Chloro-3-fluorophenylzinc iodide is a chemical compound with the molecular formula ClC6H3(F)ZnI. It is a versatile reagent used in various fields such as organic synthesis, medicinal chemistry, and material science. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-fluorophenylzinc iodide can be synthesized through the reaction of 4-chloro-3-fluoroiodobenzene with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Chloro-3-fluoroiodobenzene+Zinc4-Chloro-3-fluorophenylzinc iodide\text{4-Chloro-3-fluoroiodobenzene} + \text{Zinc} \rightarrow \text{this compound} 4-Chloro-3-fluoroiodobenzene+Zinc→4-Chloro-3-fluorophenylzinc iodide

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluorophenylzinc iodide primarily undergoes substitution reactions, where it acts as a nucleophile. It can participate in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Organic halides, palladium catalysts, THF as solvent.

    Conditions: Inert atmosphere (e.g., nitrogen or argon), temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds or other substituted aromatic compounds, depending on the nature of the organic halide used in the reaction .

Scientific Research Applications

4-Chloro-3-fluorophenylzinc iodide has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which 4-Chloro-3-fluorophenylzinc iodide exerts its effects involves its role as a nucleophile in substitution reactions. The zinc atom in the compound facilitates the transfer of the phenyl group to the electrophilic center of the organic halide, leading to the formation of a new carbon-carbon bond. This process is typically catalyzed by palladium complexes, which activate the organic halide and promote the coupling reaction .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylzinc iodide
  • 3-Fluorophenylzinc iodide
  • 4-Bromo-3-fluorophenylzinc iodide

Uniqueness

Compared to its analogs, 4-Chloro-3-fluorophenylzinc iodide offers a unique combination of reactivity and selectivity due to the presence of both chloro and fluoro substituents on the aromatic ring. This dual substitution can influence the electronic properties of the compound, making it particularly useful in specific synthetic applications where such electronic effects are desirable .

Properties

IUPAC Name

1-chloro-2-fluorobenzene-4-ide;iodozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHUUGDDALXKID-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=[C-]1)F)Cl.[Zn+]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFIZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-3-fluorophenylzinc iodide
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4-Chloro-3-fluorophenylzinc iodide
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4-Chloro-3-fluorophenylzinc iodide
Reactant of Route 4
4-Chloro-3-fluorophenylzinc iodide
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4-Chloro-3-fluorophenylzinc iodide
Reactant of Route 6
4-Chloro-3-fluorophenylzinc iodide

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